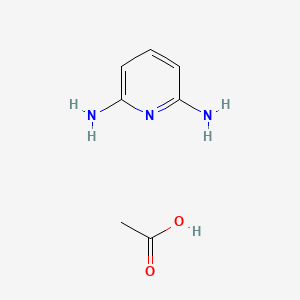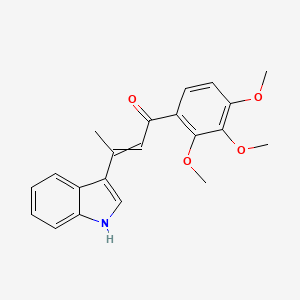
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring fused with a trimethoxyphenyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one typically involves the following steps:
Starting Materials: Indole and 2,3,4-trimethoxybenzaldehyde.
Condensation Reaction: The indole is reacted with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding intermediate.
Aldol Condensation: The intermediate undergoes aldol condensation with a suitable enone, such as crotonaldehyde, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets. Overall, the compound’s effects are mediated through its ability to influence cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-1-phenylbut-2-en-1-one: Lacks the trimethoxy groups, which may result in different biological activities.
3-(1H-indol-3-yl)-1-(3,4-dimethoxyphenyl)but-2-en-1-one: Contains fewer methoxy groups, potentially altering its chemical properties and reactivity.
3-(1H-indol-3-yl)-1-(2,4,5-trimethoxyphenyl)but-2-en-1-one: Different substitution pattern on the phenyl ring, which may affect its interactions with molecular targets.
Uniqueness
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of three methoxy groups on the phenyl ring may enhance its solubility, stability, and interactions with biological targets.
Properties
CAS No. |
184963-77-7 |
|---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C21H21NO4/c1-13(16-12-22-17-8-6-5-7-14(16)17)11-18(23)15-9-10-19(24-2)21(26-4)20(15)25-3/h5-12,22H,1-4H3 |
InChI Key |
OLCDTBLXXYJOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=C(C(=C(C=C1)OC)OC)OC)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)
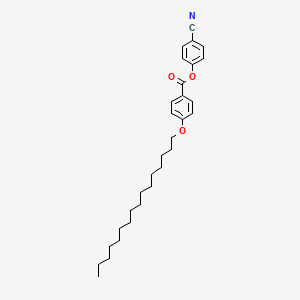
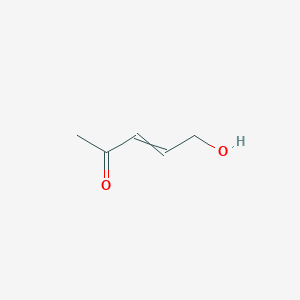
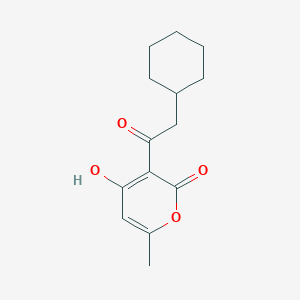
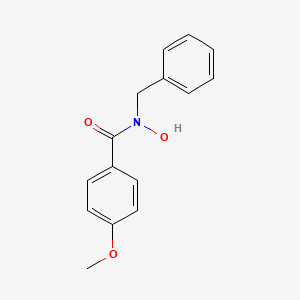
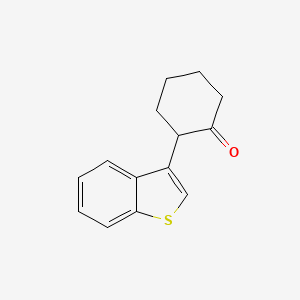
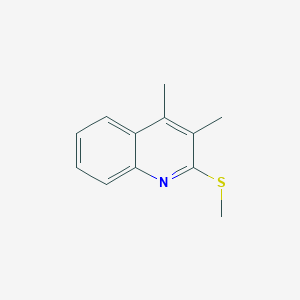
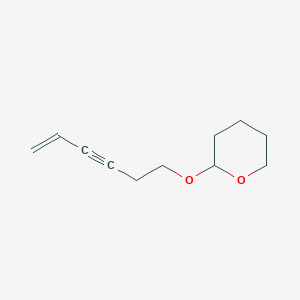

![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
